![molecular formula C12H21N3O B1474024 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol CAS No. 2069850-48-0](/img/structure/B1474024.png)
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol
Overview
Description
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol, commonly known as Trimethylpyrazolylmethylpiperidine (TMPP), is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a versatile reagent with a wide range of applications in organic synthesis. TMPP is a useful reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, quinolines, and thiophenes. It is also used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids.
Scientific Research Applications
Chemical Research
The compound “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol” could be used in chemical research, particularly in the synthesis of other complex molecules .
Pharmaceutical Applications
Compounds with similar structures have been used in the pharmaceutical industry. For instance, Edaravone, a free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS), has a similar pyrazole structure .
Supramolecular Chemistry
The 1,3,5-trispyrazolylbenzenes, which have a similar structure, are flat, disk-shaped molecules that can potentially present as column formations in their self-assembly . This property can be exploited in the field of supramolecular chemistry for the creation of complex structures.
Ligands for Metal-Organic Frameworks (MOFs)
These molecules could potentially be used as ligands for the formation of metal−organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Suzuki Coupling
Compounds with similar structures have been used as reagents for Suzuki Coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds.
Copper-Catalyzed Azidation
Similar compounds have also been used in copper-catalyzed azidation , a reaction that introduces azide groups into molecules. This reaction is useful in the synthesis of various organic compounds.
properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-11(16)5-7-15/h11,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQWZIBBOHAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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